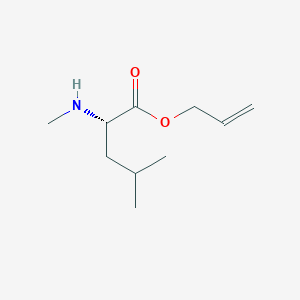

N-methylleucine allyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

prop-2-enyl (2S)-4-methyl-2-(methylamino)pentanoate |

InChI |

InChI=1S/C10H19NO2/c1-5-6-13-10(12)9(11-4)7-8(2)3/h5,8-9,11H,1,6-7H2,2-4H3/t9-/m0/s1 |

InChI Key |

VCTNWGXCZJDXOL-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC=C)NC |

Canonical SMILES |

CC(C)CC(C(=O)OCC=C)NC |

Origin of Product |

United States |

Ii. Synthetic Methodologies for N Methylleucine Allyl Ester

Esterification Strategies for Leucine (B10760876) Carboxylic Acid Derivatives

The formation of the allyl ester from the carboxylic acid of leucine or its N-methylated derivative is a critical step. This transformation is typically achieved through direct acid-catalyzed esterification or by activating the carboxylic acid to facilitate nucleophilic attack by allyl alcohol.

Direct Esterification with Allyl Alcohol

Direct esterification, commonly known as the Fischer-Speier esterification, involves reacting the carboxylic acid with an excess of allyl alcohol in the presence of a strong acid catalyst. chemistrysteps.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product, water, which is formed as a byproduct, must be removed. chemistrysteps.com This is often accomplished by azeotropic distillation using a Dean-Stark apparatus. operachem.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.comgoogle.com The reaction is typically conducted under reflux conditions. chemistrysteps.com For instance, a general procedure involves dissolving the amino acid in allyl alcohol and adding a catalytic amount of p-TsOH, then heating the mixture to reflux. ajgreenchem.com The use of an organic sulfonic acid like p-TsOH is often preferred for the synthesis of allyl esters. google.com

The synthesis of leucine allyl ester, a direct precursor to the final product, can be achieved using this method. The process would involve heating L-leucine with allyl alcohol and a catalyst like p-toluenesulfonic acid. semanticscholar.org While specific yields for this exact transformation are not extensively documented in readily available literature, Fischer esterification is a standard and robust method for producing simple esters. masterorganicchemistry.com

Carboxylic Acid Activation for Allyl Ester Formation

To circumvent the often harsh conditions of direct esterification and to minimize side reactions, especially racemization, the carboxylic acid group can be activated. This strategy is prevalent in peptide chemistry. peptide.com The activation makes the carboxyl carbon more electrophilic, allowing for a milder reaction with allyl alcohol.

A widely used method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comresearchgate.net HOBt is known to suppress racemization and improve the efficiency of the coupling reaction. peptide.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable active ester by HOBt. This active ester subsequently reacts with the alcohol to form the desired product.

For the synthesis of an amino acid allyl ester, the amino group must first be protected, for example with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amino acid, such as Boc-L-leucine, can then be reacted with allyl alcohol using a coupling agent system like DCC/HOBt. dcu.ie Another approach involves the reaction of a protected amino acid, like Boc-Asp(OtBu)-OH, with allyl bromide in the presence of a base to yield the corresponding allyl ester. frontiersin.org

Table 1: Representative Activating Agents for Ester Formation

| Activating Agent System | Description |

| DCC/HOBt | Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added to minimize racemization and form a more reactive intermediate ester. peptide.comresearchgate.net |

| DIC/HOBt | Diisopropylcarbodiimide (DIC) is used similarly to DCC but the urea (B33335) byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.com |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325), allowing for easy removal of the urea byproduct by aqueous extraction. researchgate.net |

| Yamaguchi Reagent | 2,4,6-Trichlorobenzoyl chloride reacts with the carboxylic acid to form a highly reactive mixed anhydride, which then reacts with the alcohol in the presence of a base like DMAP. |

N-Methylation Routes for Leucine Amino Acid Precursors

The introduction of a methyl group onto the nitrogen atom of the leucine precursor can be accomplished either before or after the esterification step. The two principal methods for N-methylation are reductive amination and direct alkylation.

Reductive Amination Protocols for N-Methyl Group Introduction

Reductive amination, also known as reductive alkylation, is a common method for forming amines from carbonyl compounds. masterorganicchemistry.com For the synthesis of N-methylleucine, leucine is reacted with formaldehyde (B43269) to form an intermediate imine (or iminium ion), which is then reduced in situ to the N-methyl derivative. This method avoids the problem of multiple alkylations that can occur with direct alkylation techniques. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being particularly effective because it is selective for the reduction of the imine in the presence of the starting aldehyde. masterorganicchemistry.commonash.edu Sodium borohydride (B1222165) (NaBH₄) can also be used. scielo.org.mxthieme-connect.com The reaction is typically performed under controlled pH conditions, often in an alcoholic solvent like methanol (B129727). For example, the reductive methylation of D-leucine with formaldehyde and NaBH₃CN has been reported to yield N-methyl-D-leucine with an efficiency of approximately 70%. The N,N-dimethylation of leucine can also be achieved using an excess of formaldehyde and a reducing agent like sodium cyanoborohydride. nih.gov

Table 2: Reductive Amination for N-Methylleucine Synthesis

| Precursor | Reagents | Reducing Agent | Typical Yield | Reference |

| D-Leucine | Formaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | ~70% | |

| L-Leucine | Formaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | N/A | monash.edunih.gov |

| Amino Acids | Aldehydes/Ketones | Sodium Borohydride (NaBH₄) | 85-93% (general) | scielo.org.mx |

Alkylation of Amine Nitrogen with Methylating Agents

Direct alkylation involves the treatment of an N-protected leucine derivative with a methylating agent, such as methyl iodide (CH₃I), in the presence of a base. monash.edu This is a classic SN2 reaction. To prevent reaction at the carboxylic acid, it is often protected as an ester prior to N-alkylation. However, methods exist for the direct N-methylation of N-acyl protected amino acids.

A widely applied method for the synthesis of N-methylamino acids involves the use of sodium hydride (NaH) as a base to deprotonate the amide nitrogen of an N-acyl protected amino acid, followed by reaction with methyl iodide. cdnsciencepub.com The N-carbobenzoxy (Cbz or Z) group is a common protecting group for this transformation.

In a detailed study, N-carbobenzoxy-leucine was treated with sodium hydride and methyl iodide in a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) at 80 °C. cdnsciencepub.com This procedure resulted in the simultaneous N-methylation and esterification to the methyl ester. However, by carefully controlling the conditions, selective N-methylation without esterification can be achieved. Subsequent saponification of the methyl ester yields the desired N-protected N-methylamino acid. A reported procedure for the methylation of N-carbobenzoxy-leucine yielded 96% of N-methylleucine after deprotection. cdnsciencepub.com This highlights the efficiency of the NaH/MeI system.

Table 3: N-Methylation of Leucine Derivatives using NaH/MeI

| Leucine Derivative | Molar Ratio (MeI:NaH:Substrate) | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| N-Cbz-Leu | 8:3:1 | THF/DMF | 80 °C | 24 h | N-Me-Leu | 96 | cdnsciencepub.com |

| N-Cbz-Leu | 4:2:1 | THF/DMF | 80 °C | 24 h | N-Me-Leu | 86 | cdnsciencepub.com |

| N-Ac-Leu | 8:3:1 | THF/DMF | 80 °C | 24 h | N-Me-Leu | 89 | cdnsciencepub.com |

Alternative Methylating Reagents (e.g., Dimethyl Sulfate)

While methyl iodide is a classic reagent for N-methylation, alternative agents are often employed to enhance reaction efficiency, safety, or compatibility with specific protecting groups. Dimethyl sulfate (B86663) ((CH₃)₂SO₄) stands out as a potent and practical alternative.

An efficient method for the N-methylation of amino acid derivatives utilizes dimethyl sulfate with sodium hydride (NaH) and a catalytic quantity of water. nih.govresearchgate.net In this procedure, the reaction of water with sodium hydride generates a highly reactive form of dry sodium hydroxide (B78521), which significantly accelerates the reaction rate compared to using powdered sodium hydroxide directly. nih.gov This approach has proven successful for the N-methylation of N-protected amino acids. nih.gov For instance, the N-methylation of Boc-protected leucine methyl ester can be achieved using sodium hydride and methyl iodide, a similar system. nih.gov

The general conditions for using dimethyl sulfate often involve a base to deprotonate the amine, making it a more potent nucleophile. The combination of NaH in a solvent like tetrahydrofuran (THF) is common. nih.govcdnsciencepub.com Research has shown that dimethyl sulfate can be more effective than methyl iodide in certain contexts, such as the N-methylation of cyclic sulfamidates, where initial attempts with methyl iodide were unsuccessful. researchgate.net Other reagents used for methylation under basic conditions include sulfonate esters like methyl tosylate (MeOTs). arkat-usa.org

Below is a comparative table of common methylating agents used in the synthesis of N-methylamino acids.

Table 1: Comparison of Selected Methylating Agents for N-Alkylation

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Methyl Iodide | CH₃I | NaH in THF/DMF cdnsciencepub.commonash.edu | Widely used, effective. | Can require excess reagent and elevated temperatures. monash.edu |

| Dimethyl Sulfate | (CH₃)₂SO₄ | NaH, cat. H₂O in THF nih.govresearchgate.net | Highly efficient, cost-effective, faster reaction rates. nih.govnih.gov | Highly toxic and must be handled with care. |

| Diazomethane (B1218177) | CH₂N₂ | Ether/THF | Reacts under mild conditions, often without racemization. acs.org | Explosive, toxic, and requires careful preparation. |

| Meerwein's Salt | (CH₃)₃O·BF₄ | Dichloromethane, bulky amine arkat-usa.org | Effective for sensitive acids. arkat-usa.org | Limited to methyl and ethyl esters, rapidly hydrolyzes in water. arkat-usa.org |

Control of Stereochemical Purity and Chiral Integrity

Maintaining the stereochemical configuration at the α-carbon is a paramount challenge in the synthesis of N-methylleucine derivatives. The N-methylation step is particularly susceptible to racemization, which compromises the chiral purity of the final product.

Strategies for Minimizing Racemization during N-Methylation

Racemization during N-methylation often proceeds through the formation of an enolate or an oxazolone (B7731731) intermediate, which leads to the loss of stereochemical information at the α-carbon. highfine.com Several factors, including the choice of base, solvent, and protecting groups, influence the extent of racemization.

Key Factors and Strategies:

Base Selection: The basicity and steric hindrance of the organic base used are critical. highfine.com Strong, non-hindered bases like triethylamine (B128534) (TEA) can promote racemization. In contrast, sterically hindered or weaker bases such as N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA), or 2,4,6-collidine (TMP) are preferred as they are less likely to abstract the α-proton, thus minimizing racemization. highfine.combachem.com

Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) is a common strategy to suppress racemization, particularly when using carbodiimide coupling agents. highfine.compeptide.com These additives form active esters that are less prone to racemization. highfine.com

Protecting Groups: The nature of the N-protecting group can influence susceptibility to racemization. N-tosyl and N-nosyl protections can enhance the acidity of the N-H bond, facilitating deprotonation for methylation while often preserving stereochemical integrity under controlled conditions. monash.edu A method involving N-nosyl protected peptides and diazomethane has been shown to proceed without detectable racemization. acs.org

Reaction Conditions: Performing the methylation at lower temperatures can help reduce the rate of racemization. For example, room temperature methylation of N-benzyloxycarbonylamino acids with NaH and methyl iodide in THF can avoid ester formation and the subsequent saponification step, which is known to cause racemization. cdnsciencepub.com

Table 2: Factors Influencing Racemization and Control Strategies

| Factor | Promotes Racemization | Minimizes Racemization | Rationale |

|---|---|---|---|

| Base | Strong, non-hindered bases (e.g., Triethylamine) highfine.com | Weaker or sterically hindered bases (e.g., NMM, DIPEA, Collidine) highfine.combachem.com | Hindered bases are less able to abstract the α-proton, reducing enolization. highfine.com |

| Coupling Method | Direct activation with carbodiimides (e.g., DCC, DIC) alone. peptide.com | Use of additives (e.g., HOBt, HOAt) with carbodiimides. highfine.compeptide.com | Additives form active esters that are more resistant to oxazolone formation and subsequent racemization. highfine.com |

| Temperature | Higher temperatures. | Lower temperatures (e.g., 0°C to room temp.). cdnsciencepub.com | Reduces the rate of side reactions, including epimerization. |

| Protecting Group | Certain activating groups if not handled properly. | N-nosyl or N-tosyl groups under specific conditions. monash.eduacs.org | Can provide a balance of N-H acidity for methylation while stabilizing the chiral center. |

Enantioselective Synthesis Approaches for N-Methylleucine Derivatives

An alternative to controlling racemization during methylation is the direct enantioselective synthesis of the N-methylated amino acid. This approach builds the desired stereoisomer from an achiral precursor using a chiral catalyst or auxiliary. libretexts.org

One prominent method for enantioselective amino acid synthesis involves the catalytic hydrogenation of a prochiral enamide precursor. This is often achieved using chiral transition metal complexes. libretexts.org

Catalytic Asymmetric Hydrogenation: A common precursor for this synthesis is an α-(acylamino)acrylic acid derivative. The enantioselective hydrogenation of the double bond is guided by a chiral catalyst.

Catalysts: The most effective catalysts are often coordination complexes of rhodium(I) or iridium(I) with chiral phosphine (B1218219) ligands. libretexts.org A well-known example is the rhodium(I) complex with (R,R)-1,2-bis(o-anisylphenylphosphino)ethane, commonly known as DiPAMP. libretexts.org This chiral ligand creates an asymmetric environment around the metal center, forcing the hydrogenation to occur preferentially on one face of the substrate, leading to a high enantiomeric excess of one stereoisomer.

While many enantioselective methods focus on primary amino acids, the principles can be adapted for N-alkylated derivatives. Another strategy involves the transfer of chirality from an existing chiral molecule. For instance, nearly enantiopure L-α-methylleucine has been used in the presence of copper ions to induce chirality in the synthesis of other amino acids via transamination, demonstrating the principle of chirality transfer. researchgate.net

Table 3: Examples of Chiral Ligands/Auxiliaries in Enantioselective Synthesis

| Catalyst/Auxiliary Type | Example | Application | Mechanism |

|---|---|---|---|

| Chiral Phosphine Ligand | (R,R)-DiPAMP | Asymmetric hydrogenation of enamides. libretexts.org | Forms a chiral rhodium complex that directs hydrogen addition to one face of the double bond. libretexts.org |

| Chiral Amino Acid | L-α-methylleucine | Chiral induction in transamination reactions. researchgate.net | Transfers its chirality to an α-keto acid precursor in the presence of a metal ion like Cu²⁺. researchgate.net |

Iii. N Methylleucine Allyl Ester As a Protecting Group in Peptide Synthesis

Selective Deprotection Methodologies for Allyl Esters

The removal of the allyl protecting group, a process known as deprotection, is a critical step that must be efficient and selective to avoid damage to the peptide. The most common and effective method for cleaving allyl esters is through palladium(0)-catalyzed reactions. researchgate.netacsgcipr.orgorganic-chemistry.org

The deprotection of allyl esters is typically achieved through a palladium(0)-catalyzed allyl transfer. researchgate.netacsgcipr.orgresearchgate.net The mechanism involves the formation of a π-allylpalladium(II) complex. organic-chemistry.org This intermediate then reacts with a nucleophilic "allyl scavenger," which abstracts the allyl group, releasing the deprotected carboxylic acid and regenerating the palladium(0) catalyst. acsgcipr.orggoogle.com This catalytic cycle allows for the use of small amounts of the palladium catalyst. acsgcipr.org

A variety of palladium(0) complexes can be used for this transformation, with tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, being one of the most common and effective catalysts. peptide.comorganic-chemistry.orggoogle.com The triphenylphosphine (B44618) ligands play a crucial role in stabilizing the palladium(0) center and facilitating the catalytic cycle. google.com The choice of catalyst and ligands can influence the reaction's efficiency and compatibility with other functional groups present in the peptide. organic-chemistry.org Research has shown that these deprotection reactions can be carried out under mild and near-neutral conditions, often at room temperature, which is advantageous for sensitive peptides. rsc.orgbiotage.combiotage.com

| Catalyst / Ligand System | Key Features |

| Pd(PPh₃)₄ | Widely used, effective for allyl ester cleavage. organic-chemistry.orggoogle.com |

| Pd₂(dba)₃ / P(o-tolyl)₃ | Used in specific cross-coupling reactions for amino acid synthesis. orgsyn.org |

| Pd(OAc)₂ / Phosphine (B1218219) Ligands | Can be used to generate the active Pd(0) species in situ. |

This table presents some of the palladium-based catalytic systems employed in reactions relevant to peptide synthesis.

During the palladium-catalyzed deprotection, a scavenger is required to accept the allyl group from the π-allylpalladium complex. acsgcipr.org A variety of nucleophiles can serve this purpose, including morpholine, N-methylmorpholine (NMM), and silanes like phenylsilane. thermofisher.comgoogle.combiotage.com The choice of scavenger can impact the reaction rate and the ease of purification.

After the deprotection is complete, it is crucial to remove the palladium catalyst from the peptide product, as residual heavy metals can be toxic and interfere with biological assays. acsgcipr.orgresearchgate.net Several strategies are employed for this purpose:

Filtration through Celite: A simple method to remove insoluble palladium species. researchgate.net

Washing with Thiol-containing Reagents: Solutions of reagents like sodium diethyldithiocarbamate (B1195824) can be used to wash the resin and chelate residual palladium ions. thermofisher.com

Solid-Phase Scavengers: These are functionalized resins, often silica-based, that have a high affinity for palladium and can effectively sequester the metal from the reaction mixture. researchgate.netspinchem.comsilicycle.com Examples include resins functionalized with thiourea, thiol, or diamine groups. silicycle.com

The development of efficient scavenger systems is a critical area of research to ensure the purity of the final peptide product. researchgate.netspinchem.com

Microwave-Assisted Deprotection Techniques

The application of microwave irradiation has emerged as a powerful technique to accelerate chemical reactions in peptide synthesis, including the deprotection of protecting groups. google.combrieflands.com For the removal of allyl esters, microwave-assisted methods offer significant advantages by reducing reaction times and potentially improving the efficiency of the cleavage process. brieflands.comdp.tech

Research into microwave-assisted cleavage of allyl ester protecting groups has demonstrated that this method can be faster and less reagent-intensive compared to traditional room temperature procedures. dp.tech One developed method utilizes a microwave synthesizer under atmospheric conditions, which allows for the rapid removal of the protecting groups before the palladium catalyst can be oxidized. dp.tech Studies have shown that after two 5-minute deprotection cycles at 38°C, complete removal of allyl groups can be achieved with greater than 98% purity. dp.tech

Table 1: Microwave-Assisted Deprotection of Allyl Esters

| Catalyst System | Conditions | Reaction Time | Outcome | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ / Phenylsilane | 38°C, Microwave | 2 x 5 minutes | >98% purity | dp.tech |

Alternative Chemical Deprotection Pathways

Beyond microwave-assisted techniques, several chemical pathways exist for the deprotection of N-methylleucine allyl ester. The most common methods involve palladium-catalyzed reactions that proceed under mild conditions, ensuring the integrity of the peptide backbone and other sensitive functional groups. peptide.comacsgcipr.org

A standard and widely used method for allyl ester removal involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger or a nucleophilic acceptor. peptide.comacsgcipr.org The mechanism involves the formation of a π-allyl-palladium complex, which is then attacked by the scavenger, releasing the free carboxylic acid. acsgcipr.org Common scavengers include morpholine, N-methylmorpholine, or barbituric acid derivatives. peptide.comorganic-chemistry.org A typical procedure involves treating the resin-bound peptide with Pd(PPh₃)₄ and a scavenger like N-methylmorpholine in a solvent such as chloroform (B151607) or dichloromethane. peptide.com

To address limitations of air-sensitive catalysts like Pd(PPh₃)₄, alternative protocols have been developed. A notable example uses the air-stable catalyst dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) in combination with Meldrum's acid and triethylsilane. acs.orgnih.gov This system has proven to be efficient for both in-solution and on-resin deprotection, yielding clean and high-yield removal of the allyl group without the formation of N-allylated byproducts. acs.orgnih.gov

Other chemical strategies for allyl group removal include:

Polymethylhydrosiloxane (PMHS) in combination with zinc chloride (ZnCl₂) and a palladium catalyst. organic-chemistry.org

Nickel-based catalysts with a Brønsted acid, which induce a double-bond migration followed by hydrolysis of the O-C bond. organic-chemistry.org

Oxidative cleavage , a one-pot method involving hydroxylation of the allyl double bond followed by periodate (B1199274) scission of the resulting diol. organic-chemistry.org

The choice of the deprotection method often depends on the specific peptide sequence and the presence of other protecting groups, requiring an orthogonal strategy for selective cleavage. nih.govsigmaaldrich.com In the synthesis of complex natural products like cyclomarin C, the C-terminal allyl ester of N-methylleucine was successfully cleaved using mild palladium-catalyzed conditions, enabling the subsequent coupling of peptide fragments. encyclopedia.pubmdpi.comnih.gov

Table 2: Chemical Deprotection Reagents for Allyl Esters

| Reagent System | Scavenger/Co-reagent | Key Features | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | N-Methylmorpholine, Acetic Acid | Standard, mild conditions | peptide.com |

| Pd(PPh₃)₂Cl₂ | Meldrum's acid, Triethylsilane | Air-stable catalyst, high yields | acs.orgnih.gov |

| Pd(PPh₃)₄ | Polymethylhydrosiloxane (PMHS), ZnCl₂ | Mild conditions | organic-chemistry.org |

| Ni-H precatalyst | Brønsted acid | Tolerates a broad range of functional groups | organic-chemistry.org |

Iv. Applications in the Construction of Complex Peptide Architectures

Incorporation into Linear Oligopeptide Synthesis

In the assembly of linear peptides, N-methylleucine allyl ester is frequently employed as a C-terminal residue or as a component within a peptide fragment. The allyl group's stability to both acidic and basic conditions commonly used for N-terminal protecting group removal (e.g., Boc and Fmoc strategies) allows for flexible and sequential chain elongation.

The use of this compound is well-documented in the stepwise synthesis of short peptide chains. Standard solution-phase or solid-phase peptide synthesis (SPPS) protocols can be adapted for its inclusion. For instance, in the synthesis of a tripeptide fragment required for the natural product cyclomarin C, this compound was successfully coupled with N-Boc-valine to yield a dipeptide, which was subsequently elongated. encyclopedia.pub The process typically involves the coupling of an N-terminally protected amino acid (like Boc- or Fmoc-valine) to the free amine of this compound using standard peptide coupling reagents. encyclopedia.pub Following the coupling, the N-terminal protecting group is removed, and the cycle can be repeated to add the next amino acid, thereby constructing dipeptides and tripeptides. encyclopedia.pub The incorporation of N-methylated residues like N-methylleucine can present steric challenges, sometimes requiring optimized coupling conditions or more potent coupling reagents to achieve high yields. nih.gov

Table 1: Example of a Tripeptide Elongation Step This table is interactive and can be sorted by clicking on the headers.

| Step | Reactant 1 | Reactant 2 | Coupling Reagent | Product | Protecting Groups | Reference |

|---|---|---|---|---|---|---|

| 1 | N-Boc-Valine | This compound | Not specified | N-Boc-Val-N-MeLeu-OAll | Boc, Allyl | encyclopedia.pub |

Beyond stepwise elongation, this compound is integral to fragment coupling strategies, where pre-synthesized peptide segments are joined together. This convergent approach is often more efficient for constructing large peptides. In the total synthesis of cyclomarin C, a [4+3]-coupling strategy was employed where a tripeptide fragment containing C-terminal N-methylleucine was synthesized. encyclopedia.pub The use of the allyl ester as the C-terminal protecting group for this fragment was crucial. encyclopedia.pub It prevented problematic side reactions, such as epimerization, that can occur under the basic conditions required for the saponification of more common methyl or ethyl esters. encyclopedia.pub Once the desired fragments are prepared, one with a free C-terminus and the other (containing the this compound) with a free N-terminus, they are coupled to form the final linear peptide. encyclopedia.pub

Utilization in Cyclic Peptide and Macrolactam Synthesis

The properties of this compound are particularly advantageous in the synthesis of cyclic peptides and macrolactams, where the final ring-closing step is often the most challenging.

Macrolactamization, the intramolecular formation of an amide bond to form a large ring, is a key step in synthesizing many cyclic peptide natural products. The choice of the C-terminal protecting group on the linear precursor is critical to the success of this reaction. The allyl ester of N-methylleucine is an excellent choice because its removal, typically using a palladium catalyst like Pd(PPh₃)₄, occurs under neutral conditions. encyclopedia.pub This orthogonality avoids the harsh acidic or basic conditions that could cleave other protecting groups or cause racemization at stereocenters within the peptide backbone. encyclopedia.pubthieme-connect.de By deprotecting the C-terminal allyl ester to reveal a free carboxylic acid, and subsequently removing an N-terminal protecting group, the linear peptide is primed for intramolecular cyclization. The presence of the N-methyl group in the N-methylleucine residue can also pre-organize the linear peptide backbone into a conformation that favors cyclization over competing oligomerization reactions. nih.gov

N-methylleucine is a constituent of several complex marine-derived cyclic peptides with significant biological activities, including the cyclomarins and ilamycins. thieme-connect.denih.gov The total synthesis of these natural products provides a clear demonstration of the utility of N-methylleucine derivatives.

Cyclomarins: In a successful total synthesis of cyclomarin C, the linear heptapeptide (B1575542) precursor was assembled using a fragment coupling strategy. encyclopedia.pub The C-terminal residue of one of the key fragments was N-methylleucine, protected as its allyl ester. encyclopedia.pub This strategy was chosen specifically to circumvent issues encountered in previous attempts that used other esters, where basic saponification conditions proved problematic. encyclopedia.pub The cyclization was ultimately achieved between an unsaturated amino acid and the C-terminal N-methylleucine after deprotection. encyclopedia.pub Similarly, in the first total synthesis of Cyclomarin A, solid-phase peptide synthesis was used to build the linear peptide, which includes an N-Me-Leu residue. nih.gov

Ilamycins: Ilamycins are another class of cyclic heptapeptides containing unusual amino acids, including N-methylleucine. nih.gov While some syntheses have employed methyl esters, the principles of using orthogonal protecting groups like allyl esters are highly relevant. mdpi.com The synthesis of ilamycin derivatives often involves the preparation of complex, non-proteinogenic amino acid building blocks, followed by peptide couplings and a final macrolactamization step. nih.govmdpi.com The N-methyl-Leu unit is a core component of the ilamycin structure. nih.gov

Table 2: N-methylleucine in Natural Product Synthesis This table is interactive and can be sorted by clicking on the headers.

| Natural Product | Class | Key Synthetic Strategy | Role of N-methylleucine Derivative | Reference |

|---|---|---|---|---|

| Cyclomarin C | Cyclic Heptapeptide | [4+3] Fragment Coupling | C-terminal residue (as allyl ester) of a key tripeptide fragment to facilitate cyclization. encyclopedia.pub | encyclopedia.pub |

| Cyclomarin A | Cyclic Heptapeptide | Solid-Phase Peptide Synthesis | Incorporated into the linear peptide precursor. | nih.gov |

Design and Synthesis of N-Alkyl Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve properties such as stability, bioavailability, and receptor selectivity. N-alkylation, particularly N-methylation of the amide bond nitrogen, is a powerful and widely used strategy in the design of peptidomimetics. nih.gov The incorporation of N-methylamino acids like N-methylleucine can lead to significant improvements in biological activity. nih.gov

Conformational Restriction and Backbone Modifications

The introduction of an N-methyl group on the leucine (B10760876) residue imposes significant conformational constraints on the peptide backbone. Unlike the secondary amide of a standard peptide bond, the tertiary amide of N-methylleucine lacks a hydrogen bond donor, disrupting the formation of canonical secondary structures such as α-helices and β-sheets. cam.ac.uk This disruption, however, is not merely a loss of structure but rather a redirection of conformational preferences.

Furthermore, the influence of N-methylation on conformation is dependent on the chirality of the adjacent amino acid residues. In homochiral sequences (e.g., L-N-MeLeu-L-Ala), N-methylation can favor a βVI-folded conformation, which is characterized by a cis amide bond. Conversely, in heterochiral sequences (e.g., L-N-MeLeu-D-Ala), the peptide is more likely to retain a βII-folded conformation with a trans amide bond. This differential effect allows for nuanced control over the peptide's spatial arrangement.

The allyl ester at the C-terminus of N-methylleucine serves as a versatile protecting group that is orthogonal to standard Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting group strategies used in solid-phase peptide synthesis. This orthogonality is crucial for the selective deprotection and modification of the C-terminus while the rest of the peptide remains protected on the solid support. The mild deprotection of the allyl group, typically achieved using a palladium catalyst, allows for subsequent on-resin cyclization or the attachment of other moieties without compromising the integrity of the peptide chain.

The combination of backbone rigidification from N-methylation and the synthetic versatility of the allyl ester enables the construction of complex cyclic peptides and other constrained architectures. These modifications are instrumental in designing peptides with increased receptor affinity and specificity, as the constrained conformation can more closely mimic the bioactive conformation required for receptor binding. nih.gov

Structure-Activity Relationship (SAR) Studies through Derivatization

Structure-activity relationship (SAR) studies are fundamental to the optimization of peptide-based drug candidates. This compound serves as a valuable tool in these investigations, offering multiple points for derivatization to probe the molecular interactions governing biological activity.

The primary advantage of incorporating N-methylated amino acids like N-methylleucine is the enhancement of metabolic stability. researchgate.netnih.gov The N-methyl group shields the adjacent peptide bond from proteolytic cleavage by endo- and exopeptidases, thereby increasing the peptide's half-life in biological systems. This intrinsic stability allows for a more accurate assessment of the relationship between structure and activity, as the observed effects are less likely to be convoluted by rapid degradation.

A common technique in SAR studies is N-methyl scanning , where each amino acid residue in a peptide sequence is systematically replaced with its N-methylated counterpart. By incorporating N-methylleucine, researchers can assess the importance of the amide proton at that specific position for maintaining the bioactive conformation or for direct interaction with the biological target. A loss of activity upon N-methylation may indicate that the N-H group is involved in a critical hydrogen bond, whereas maintained or enhanced activity can suggest that a more constrained conformation is favorable or that the hydrogen bond is not essential. nih.gov

Furthermore, the leucine side chain of N-methylleucine can be derivatized to explore the impact of steric bulk, hydrophobicity, and electronic properties on biological activity. For example, analogs with modified side chains can be synthesized to probe the binding pocket of a target receptor. The versatility of the allyl ester allows for the synthesis of a library of C-terminally modified peptide amides or esters, further expanding the scope of SAR studies.

V. Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Methods for Purity and Diastereomer Assessment

Chromatography is a foundational technique for separating and analyzing mixtures. For N-methylleucine allyl ester, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve critical roles in assessing purity and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound and for separating its potential diastereomers. Given the molecule's chiral center at the alpha-carbon, stereoisomeric purity is a critical quality attribute.

For general purity analysis, a reversed-phase HPLC method is typically employed. This method separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) column is commonly used as the stationary phase, while the mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. Detection is commonly achieved using a UV detector, as the ester carbonyl group possesses a chromophore.

Assessing the diastereomeric ratio requires a chiral separation method. This can be achieved in two primary ways:

Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase, such as those based on polysaccharide derivatives (e.g., Chiralpak® series), can directly separate enantiomers and diastereomers. researchgate.net The differential interaction of the stereoisomers with the chiral environment of the stationary phase leads to different retention times, allowing for their quantification.

Pre-column Derivatization: The compound can be reacted with a chiral derivatizing agent to form diastereomeric adducts. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (like a C18 column). nih.gov

A typical setup for the chiral analysis of N-methylated amino acid derivatives is detailed in the table below.

Table 1: Illustrative HPLC Conditions for Diastereomer Assessment

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Isocratic or gradient mixture (e.g., Hexane/Isopropanol or Acetonitrile/Water) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 20 - 40 °C |

| Detection | UV (e.g., at 210 nm) |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique frequently used to monitor the progress of the synthesis of this compound. It is particularly useful for tracking the conversion of the starting material, N-methylleucine, to its corresponding allyl ester.

In this application, a small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then placed in a chamber containing a suitable mobile phase, often a mixture of solvents like n-butanol, acetic acid, and water. As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates based on their polarity and affinity for the stationary phase.

The starting material, N-methylleucine, is significantly more polar than the product, this compound, due to its free carboxylic acid group. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (R_f) value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. Visualization of the spots is typically achieved by staining the plate with a ninhydrin (B49086) solution, which reacts with the secondary amine of both the reactant and product to produce colored spots.

Spectroscopic Techniques for Structural Confirmation

While chromatography confirms purity, spectroscopy provides definitive structural elucidation. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for verifying the covalent structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom. Although specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be accurately predicted based on the known values for its constituent fragments: the N-methylleucine core and the allyl group.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by neighboring atoms, and the splitting patterns (multiplicity) reveal the number of adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Isobutyl -CH₃ | ~0.90 | Doublet | 6H |

| Leucine (B10760876) β-CH₂ | ~1.55 | Multiplet | 2H |

| Leucine γ-CH | ~1.70 | Multiplet | 1H |

| N-CH₃ | ~2.45 | Singlet | 3H |

| Leucine α-CH | ~3.30 | Triplet | 1H |

| Ester -O-CH₂- | ~4.60 | Doublet | 2H |

| Allyl =CH₂ (trans) | ~5.25 | Doublet | 1H |

| Allyl =CH₂ (cis) | ~5.35 | Doublet | 1H |

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Typically, these spectra are proton-decoupled, meaning each carbon signal appears as a singlet.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted δ (ppm) |

|---|---|

| Isobutyl -CH₃ | ~22.0, ~23.0 |

| Leucine γ-CH | ~25.0 |

| N-CH₃ | ~33.0 |

| Leucine β-CH₂ | ~41.0 |

| Leucine α-CH | ~65.0 |

| Ester -O-CH₂- | ~66.0 |

| Allyl =CH₂ | ~118.5 |

| Allyl -CH= | ~132.0 |

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (molecular weight: 185.27 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z ≈ 185.

Under electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk Key fragmentation pathways for esters and N-alkylated amino acids include alpha-cleavage and bond cleavages adjacent to the carbonyl group. libretexts.org

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 144 | [M - C₃H₅]⁺ | Loss of the allyl radical from the ester group |

| 128 | [M - C₄H₇O]⁺ | Loss of the isobutyl side chain |

| 114 | [M - COOCH₂CH=CH₂]⁺ | Loss of the allyloxycarbonyl radical |

| 86 | [CH₃NH=CHCH₂CH(CH₃)₂]⁺ | Alpha-cleavage at the ester C-O bond |

| 57 | [C₄H₉]⁺ | Isobutyl cation from side-chain cleavage |

While this compound itself may be a liquid or a low-melting solid, its structure can be unequivocally confirmed through X-ray crystallography of a suitable crystalline derivative. This technique provides the precise three-dimensional arrangement of atoms in a crystal lattice, yielding unambiguous information on bond lengths, bond angles, and, most importantly, the absolute stereochemistry of chiral centers.

For analysis, the ester can be converted into a solid derivative, for example, by forming a salt with a chiral acid or by being incorporated into a larger molecule that crystallizes well. The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions are determined. This method is the gold standard for confirming the stereochemical integrity of a compound synthesized through stereoselective methods.

Vi. Theoretical and Computational Investigations of N Methylleucine Allyl Ester Systems

Conformational Analysis and Energy Landscapes

The conformational flexibility of N-methylleucine allyl ester is a key determinant of its chemical and biological properties. N-methylation of the amino acid backbone introduces significant conformational constraints. Unlike their non-methylated counterparts, N-methylated residues lack an amide proton, precluding their participation as hydrogen bond donors. This alteration significantly impacts the local and global conformation of peptides and related molecules.

Theoretical studies on model N-methylated amino acid derivatives, such as N-acetyl-L-leucine-N'-methylamide, have been performed using Density Functional Theory (DFT). Such analyses have revealed numerous distinct conformations in the gas phase, with the relative stability of these conformers being influenced by the solvent environment when continuum models are applied nih.gov. For N-methylated peptides, quantum mechanical studies have shown that in the absence of hydrogen bonding capabilities, helical structures can be stabilized by carbonyl-carbonyl interactions researchgate.netnih.gov. The amide bond in these systems predominantly adopts a trans geometry researchgate.netnih.gov.

The energy landscape of this compound is expected to be characterized by several low-energy minima corresponding to different orientations of the isobutyl side chain, the N-methyl group, and the allyl ester group. The rotational barriers around the key single bonds (N-Cα, Cα-C', and C'-O) dictate the accessibility of these conformations. Computational methods can map these potential energy surfaces, identifying the most stable conformers and the transition states that separate them.

Table 1: Predicted Torsional Angle Preferences in N-Methylated Peptides

| Torsional Angle | Predicted Stable Range (degrees) | Notes |

| Φ (phi) | -150 to -60 and +120 to +180 | The presence of the N-methyl group restricts the allowable conformational space compared to non-methylated residues. |

| Ψ (psi) | -60 to +60 and +120 to +180 | Similar to non-methylated residues, but influenced by the steric bulk of the N-methyl group. |

| ω (omega) | ~180 (trans) | The cis conformation is sterically disfavored but can be populated in specific contexts. |

This table presents generalized predictions for N-methylated amino acid residues based on computational studies of analogous systems.

Molecular Dynamics Simulations in Peptide Design Contexts

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules like this compound, particularly when incorporated into larger peptide structures. These simulations can provide insights into how N-methylation affects the flexibility, stability, and interaction of peptides with their environment over time.

The inclusion of N-methylated amino acids, such as N-methylleucine, is a common strategy in peptide-based drug design to enhance metabolic stability and membrane permeability monash.edu. MD simulations can be employed to understand the structural consequences of such modifications. For instance, simulations of peptides containing N-methylated alanine have demonstrated that the solvent plays a critical role in determining the final secondary structure, with beta-strand conformations being favored in aqueous or methanolic environments due to interactions between the solvent and the peptide backbone carbonyls researchgate.netnih.gov.

In the context of peptide design, MD simulations can be used to:

Assess Conformational Stability: Evaluate the stability of specific peptide folds (e.g., helices, sheets) upon incorporation of this compound.

Probe Solvent Interactions: Analyze the hydration and solvation of the peptide, which is crucial for understanding its solubility and aggregation properties.

Simulate Binding to Biological Targets: Model the interaction of a peptide containing this compound with a receptor or enzyme, providing insights into the binding mode and affinity.

Coarse-grained MD simulations have also been utilized to study the self-assembly of peptide systems, where interactions between different peptide sequences can influence the formation of larger structures rsc.orgresearchgate.net. The presence of an N-methylated residue like N-methylleucine would be expected to significantly alter these self-assembly processes.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound. These methods can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of reaction pathways and activation energies.

For this compound, several types of reactions can be investigated using quantum chemistry:

Reactions at the Allyl Ester Group: The allyl group is susceptible to a variety of chemical transformations. For instance, the reaction of allylic alcohols with radicals has been studied theoretically, revealing complex potential energy surfaces with addition-elimination and abstraction pathways nih.gov. DFT calculations have also been used to investigate the mechanism of palladium-catalyzed amination of allylic alcohols, where C-O bond activation is often the rate-determining step mdpi.com. Similar principles can be applied to understand the reactivity of the allyl ester moiety in this compound.

Reactions involving the N-Methyl Group: The N-methyl group can influence the reactivity of the amine. S-adenosylmethionine (SAM)-dependent methyltransferases, which catalyze methyl group transfer, operate via an S_N2 mechanism. Computational studies, including QM/MM methods, have been instrumental in detailing the transition states of these biological methylation reactions mdpi.com. While N-methylleucine is already methylated, understanding the reverse reaction or further reactions at this site can be explored computationally.

Isomerization and Decomposition Pathways: Quantum chemical methods can predict the stability of this compound and its potential isomerization or decomposition pathways under different conditions nih.gov.

Table 2: Representative Calculated Activation Energies for Related Reactions

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |

| OH Radical Addition to Allyl Alcohol | CH₂=CHCH₂OH + OH | G3(MP2)//MP2/6-311++G(d,p) | ~1-2 |

| H-Abstraction from Allyl Alcohol by OH | CH₂=CHCH₂OH + OH | G3(MP2)//MP2/6-311++G(d,p) | ~5-10 |

| Pd-Catalyzed Allylic Amination | Allyl Alcohol + N-Methylaniline | DFT | Varies with ligand and conditions |

This table provides examples of activation energies for reactions of the allyl functional group from the literature and is intended to be illustrative of the types of data that can be obtained from quantum chemical calculations.

By applying these theoretical and computational approaches, a comprehensive understanding of the structure, dynamics, and reactivity of this compound can be achieved, paving the way for its rational application in various scientific and technological fields.

Vii. Future Research Avenues and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

Traditional chemical synthesis of N-methylated amino acids often involves hazardous reagents, such as genotoxic alkylating agents (e.g., methyl iodide) and pyrophoric metal hydrides, leading to significant chemical waste. manchester.ac.uk The development of greener and more sustainable synthetic pathways is a critical area of future research. This aligns with the twelve principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous substances. unibo.itmlsu.ac.in

Current research efforts are directed towards:

Alternative Methylating Agents: Exploring less toxic and more environmentally benign methylating agents is a priority. For instance, using methanol (B129727) as a methylating agent with p-toluenesulfonic acid as a catalyst presents a greener alternative to dimethyl sulfate (B86663) and methyl iodide for N-methylation. nih.gov Zinc-based catalysts have also been shown to be effective for N-methylation using CO2 as a C1 source, offering a sustainable approach. rsc.org

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic methods can significantly reduce waste and improve efficiency. mlsu.ac.in Research into novel catalysts, such as encapsulated Nickel-based nanoparticles, shows promise for the N-methylation of a wide variety of amines under mild conditions, a process that is cost-effective and generates less by-product. chemrxiv.org

The table below summarizes a comparison between traditional and emerging sustainable synthetic strategies.

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

| Methylating Agents | Methyl iodide, Dimethyl sulfate (toxic, genotoxic) | Methanol, CO2 with catalysts (less hazardous) |

| Reagents | Stoichiometric (e.g., metal hydrides) | Catalytic (e.g., metal nanoparticles, biocatalysts) |

| Solvents | Volatile Organic Solvents (VOCs) | Bio-based renewable solvents, water, ionic liquids |

| Waste Generation | High | Minimized |

| Safety | Use of hazardous and pyrophoric materials | Inherently safer processes and chemicals |

Advancements in Automated Solid-Phase Synthesis Protocols

The incorporation of N-methylated amino acids like N-methylleucine into peptides via automated solid-phase peptide synthesis (SPPS) presents unique challenges. nih.gov The steric hindrance of the N-methyl group makes the coupling of the subsequent amino acid difficult, often leading to incomplete reactions and deletion sequences, particularly when coupling to another N-methylated residue. cem.comresearchgate.netpeptide.com

Advancements in this area are focused on overcoming these synthetic hurdles:

Specialized Coupling Reagents: Standard coupling reagents are often inefficient for sterically hindered couplings. Research has identified more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP, and PyBOP/HOAt that can improve coupling yields. researchgate.netpeptide.com Future developments will likely involve the design of even more effective coupling agents specifically for N-methylated systems.

Optimized Protocols: Overcoming steric hindrance often requires protocol modifications such as double or triple couplings and extended reaction times. researchgate.net However, recent developments in microwave-assisted SPPS have shown the ability to drive difficult couplings to completion more rapidly and efficiently. cem.com Furthermore, fully automated, flow-based SPPS systems are emerging that drastically reduce the time per amino acid coupling cycle, offering a pathway to accelerate the synthesis of complex N-methylated peptides. pentelutelabmit.com

On-Resin N-Methylation: An alternative to synthesizing and incorporating pre-methylated amino acids is to perform the N-methylation reaction directly on the resin-bound peptide. acs.org This strategy can be more cost-effective than using expensive N-methylated building blocks. Recent studies have focused on significantly shortening the time required for on-resin methylation, reducing a multi-hour process to under an hour while maintaining high yields. acs.org

The table below outlines challenges and solutions in the automated SPPS of N-methylated peptides.

| Challenge | Consequence | Emerging Solution/Advancement |

| Steric Hindrance | Incomplete coupling reactions, low yields | Use of high-power coupling reagents (e.g., HATU, PyAOP) |

| Slow Reaction Kinetics | Long synthesis times, potential for side reactions | Microwave-assisted SPPS, flow-based synthesis platforms |

| Sequence Deletions | Impure final product | Double/triple coupling cycles, optimized deprotection steps |

| Cost of Building Blocks | High cost of pre-made Fmoc-N-methyl amino acids | Efficient and rapid on-resin N-methylation protocols |

Exploration of Chemoenzymatic Synthesis of N-Methylleucine Allyl Ester

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful and sustainable alternative for producing chiral molecules like this compound. northwestern.edu Biocatalysis avoids the use of hazardous reagents and often proceeds with high stereo- and regioselectivity under mild conditions. manchester.ac.uknih.gov

Key enzymatic approaches being explored include:

Reductive Amination: Oxidoreductases, such as N-methylamino acid dehydrogenases (NMAADHs) and engineered imine reductases, can catalyze the reductive amination of α-keto acids with amines. acs.org This provides a direct route to N-alkylated amino acids. Future work will involve enzyme engineering to improve the substrate scope and efficiency for precursors to N-methylleucine.

N-Methyltransferases: These enzymes naturally catalyze the transfer of a methyl group to an amine. nih.gov Research is underway to harness natural and engineered methyltransferases for the specific N-methylation of leucine (B10760876) or its derivatives. nih.govresearchgate.net

Lipase-Catalyzed Resolutions: Lipases can be used for the dynamic kinetic resolution of N-alkyl amino esters. acs.org This involves the enantioselective hydrolysis of a racemic ester, allowing for the preparation of enantiomerically pure N-alkyl amino acids. Recent studies have shown that using PEGylated esters can improve solubility and reactivity in aqueous media, making the process more efficient and scalable. acs.org

| Enzyme Class | Reaction Type | Advantages |

| Dehydrogenases / Reductases | Reductive Amination | Direct C-N bond formation, high stereoselectivity |

| N-Methyltransferases | Methyl Group Transfer | High specificity for N-methylation |

| Lipases / Hydrolases | (Dynamic) Kinetic Resolution | Access to high enantiomeric purity products |

Expanded Utility in Chemical Biology Probe Development and Functional Material Synthesis

The unique properties conferred by N-methylation—such as enhanced proteolytic stability, increased membrane permeability, and conformational rigidity—make N-methylleucine a valuable component in advanced applications beyond traditional peptide therapeutics. nih.govmerckmillipore.com

Chemical Biology Probes: N-methylated amino acids are being incorporated into probes for studying biological systems. A significant application is in Positron Emission Tomography (PET), a noninvasive medical imaging technique. bohrium.com Researchers have successfully synthesized L-α-[5-¹¹C]methylleucine and demonstrated its potential as a PET probe for visualizing tumors, where it shows high accumulation. researchgate.netnih.gov The development of such probes is crucial for diagnostics and for understanding amino acid metabolism in diseases like cancer. nih.gov The allyl ester of N-methylleucine could serve as a versatile handle for further chemical modification during the synthesis of complex probes.

Functional Material Synthesis: While the direct use of this compound in functional materials is an emerging area, the properties of N-methylated peptides are highly desirable for biomaterial design. The resistance to enzymatic degradation and the ability to control conformation are key attributes for creating stable, long-lasting materials for applications in drug delivery, tissue engineering, and personal care products. For example, the incorporation of amine-containing monomers derived from amino acids into polyesters can create biodegradable materials with pH-responsive solubility, which is promising for biomedical uses. nih.gov Future research will likely explore how the specific inclusion of N-methylleucine can be used to fine-tune the properties of such functional polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-methylleucine allyl ester, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves esterification of N-methylleucine with allyl alcohol under acid catalysis. A Pd-catalyzed allyl ester removal protocol (e.g., for similar substrates) may require optimization of reaction time and temperature to avoid premature deprotection . Purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization is recommended, with purity verification by HPLC or NMR (e.g., monitoring for residual allyl alcohol or unreacted starting material) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify allyl ester protons (δ ~4.5–5.5 ppm for CH2=CHCH2O) and methyl groups from N-methylleucine (δ ~1.0–1.5 ppm) .

- FT-IR : Confirm ester carbonyl stretching (~1740 cm⁻¹) and absence of carboxylic acid peaks .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety precautions are critical when handling allyl esters like this compound?

- Methodological Answer : Allyl esters may release toxic fumes (e.g., acrolein) upon decomposition. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Emergency measures: For skin contact, rinse with water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can researchers address low yields in this compound synthesis due to side reactions?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify side products (e.g., dimerization of allyl alcohol). Adjust stoichiometry (excess allyl alcohol) or use scavengers (e.g., molecular sieves for water-sensitive steps) .

- Catalyst Optimization : Test alternative catalysts (e.g., DCC/DMAP for esterification) or Pd-based catalysts for selective deprotection .

Q. What strategies ensure stereochemical fidelity in this compound during peptide coupling?

- Methodological Answer :

- Chiral HPLC : Verify enantiomeric purity post-synthesis.

- Protection Schemes : Use Fmoc/t-Bu groups to prevent racemization during solid-phase peptide synthesis (SPPS). For example, Fmoc-Lys(NHAlloc)-OPMB protocols can guide orthogonal protection strategies.

- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize epimerization .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound derivatives?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic rotational isomerism (e.g., allyl group rotation).

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., allyl vs. leucine methyl groups) .

- Computational Modeling : Compare experimental shifts with DFT-calculated spectra for ambiguous peaks .

Q. What analytical methods are suitable for studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Use LC-MS to quantify hydrolysis products (e.g., N-methylleucine) in buffers (pH 4–8) at 37°C.

- Mass Spectrometry Imaging (MSI) : Track spatial degradation in tissue-mimetic matrices .

- Comparative Studies : Benchmark against known stable esters (e.g., methyl or benzyl esters) to identify structural vulnerabilities .

Experimental Design & Data Interpretation

Q. How should researchers design kinetic studies to optimize copolymerization of this compound with vinyl monomers?

- Methodological Answer :

- Time-Resolved FT-IR : Monitor monomer conversion rates during free-radical copolymerization (e.g., with norbornene or allyl ethers) .

- Reactivity Ratios : Calculate using the Fineman-Ross method to determine copolymer composition drift.

- Thermal Analysis (DSC/TGA) : Assess glass transition temperature (Tg) and thermal stability of resultant polymers .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups (e.g., IC50 values across cell lines).

- Power Analysis : Predefine sample sizes to ensure statistical robustness, consulting a biostatistician during study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.